
4-Phenylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpiperazine-1-sulfonamide is a compound characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride. One common method includes the reaction of chlorosulfonyl isocyanate with dimethyl malate in anhydrous dichloromethane, followed by the addition of 4-phenylpiperazine in the presence of triethylamine at low temperatures . The reaction mixture is then stirred at room temperature and washed with hydrochloric acid to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-Phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter activity .
Comparación Con Compuestos Similares
Sulfonamides: Such as sulfamethoxazole and sulfanilamide, which also exhibit antibacterial properties.
Piperazine Derivatives: Including aripiprazole and quetiapine, which are used as antipsychotic medications.
Uniqueness: 4-Phenylpiperazine-1-sulfonamide is unique due to its combined structural features of a phenyl group, piperazine ring, and sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
29609-33-4 |
|---|---|
Fórmula molecular |
C10H15N3O2S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
4-phenylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,11,14,15) |
Clave InChI |
PGOWYQPWIHCLJF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




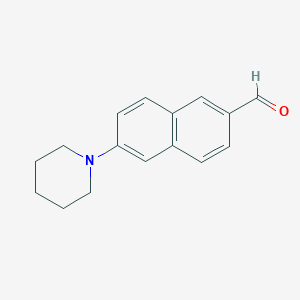
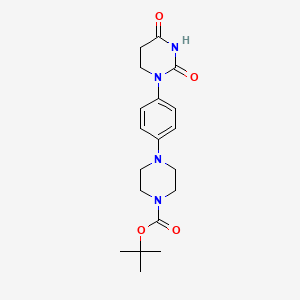
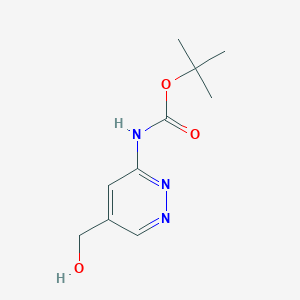
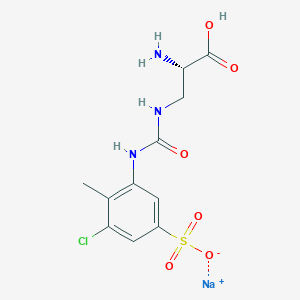

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
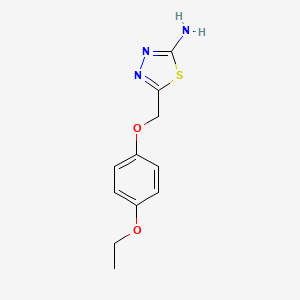
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
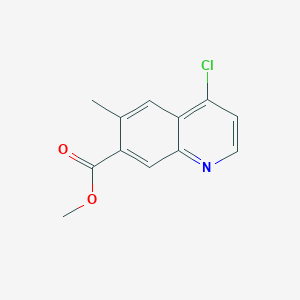
![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
